N-Methyl Palbociclib Hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H32ClN7O2 |
|---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H31N7O2.ClH/c1-16-20-15-27-25(28-21-9-8-19(14-26-21)31-12-10-30(3)11-13-31)29-23(20)32(18-6-4-5-7-18)24(34)22(16)17(2)33;/h8-9,14-15,18H,4-7,10-13H2,1-3H3,(H,26,27,28,29);1H |
InChI Key |
IPPGTWMOOBRQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C)C5CCCC5)C(=O)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N Methyl Palbociclib Hydrochloride
Strategies for the De Novo Synthesis of N-Methyl Palbociclib (B1678290) Hydrochloride
The de novo synthesis of N-Methyl Palbociclib Hydrochloride is conceptually based on the well-established synthetic routes for Palbociclib, with modifications to introduce the N-methyl group on the piperazine (B1678402) ring.
Chemical Reaction Pathways and Optimization for Yield and Purity
The synthesis of N-Methyl Palbociclib would likely follow a convergent approach, mirroring the manufacturing processes developed for Palbociclib. A plausible pathway involves the coupling of two key intermediates: a substituted pyrido[2,3-d]pyrimidin-7-one core and an N-methylated piperazinyl pyridine (B92270) side chain.
One of the pivotal steps in Palbociclib synthesis is the SNAr coupling reaction between 6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. acs.org To synthesize the N-methyl analog, the latter intermediate would be replaced with 1-(6-aminopyridin-3-yl)-4-methylpiperazine.
Proposed Synthetic Pathway:
Synthesis of the Pyrido[2,3-d]pyrimidin-7-one Core: The synthesis of the core intermediate, 6-acetyl-8-cyclopentyl-5-methyl-2-substituted-pyrido[2,3-d]pyrimidin-7(8H)-one, can be achieved through various reported methods. One approach involves the ring-closure reaction of 1-(4-amino-2-substituent-5-pyrimidinyl)ethanone with an acetylacetic ester. google.com The substituent at the 2-position is typically a leaving group, such as a halogen (e.g., chlorine) or a sulfinyl group, to facilitate the subsequent coupling reaction. google.com
Synthesis of the N-Methylated Side Chain: The key side-chain intermediate, 1-(6-aminopyridin-3-yl)-4-methylpiperazine, can be prepared from commercially available starting materials. For instance, a nucleophilic substitution reaction between a suitably protected 5-bromo-2-aminopyridine and N-methylpiperazine, followed by deprotection, would yield the desired compound.
Coupling and Final Steps: The core and the N-methylated side chain are then coupled. The use of strong bases like lithium hexamethyldisilazide (LiHMDS) or Grignard bases has been shown to improve the yield of the SNAr coupling in Palbociclib synthesis. acs.orglongdom.org Following the coupling, if a protecting group is used on the pyrido[2,3-d]pyrimidinone nitrogen, its removal would be necessary. The final step is the conversion of the resulting N-Methyl Palbociclib free base to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like methanol (B129727) or dichloromethane. longdom.orgtdcommons.org
Optimization: Optimization of the reaction conditions, such as solvent, temperature, and base, is crucial for maximizing yield and purity. For the SNAr coupling, solvents like toluene (B28343) or N,N-dimethylformamide (DMF) are often employed. google.com Purification of the final product can be achieved through recrystallization to obtain the desired crystalline form.
| Reaction Step | Reactants | Reagents and Conditions | Product | Key Considerations |
| Core Synthesis | 1-(4-amino-2-chloro-5-pyrimidinyl)ethanone, Ethyl acetoacetate | Base (e.g., NaH), Solvent (e.g., DMF), Heat | 6-acetyl-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one | Control of reaction temperature to minimize side products. |
| Side Chain Synthesis | 5-bromo-2-aminopyridine, N-methylpiperazine | Palladium catalyst, Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 1-(6-aminopyridin-3-yl)-4-methylpiperazine | Efficient catalyst system for the Buchwald-Hartwig amination. |
| Coupling Reaction | Pyrido[2,3-d]pyrimidinone core, N-methylated side chain | Base (e.g., LiHMDS), Solvent (e.g., Toluene), -5°C to 25-35°C | N-Methyl Palbociclib | Careful control of temperature and stoichiometry to maximize yield and minimize impurities. tdcommons.org |
| Salt Formation | N-Methyl Palbociclib | Concentrated HCl, Methanol, 60-70°C | This compound | Controlled precipitation to obtain a crystalline solid. tdcommons.org |
Intermediate Compound Synthesis and Characterization
The synthesis of N-Methyl Palbociclib relies on the successful preparation and purification of its key intermediates.
6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one: This intermediate can be synthesized from 2,4-dichloro-5-bromopyrimidine in several steps. acs.org Characterization would involve techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
1-(6-aminopyridin-3-yl)-4-methylpiperazine: The synthesis of this side chain is a critical step. Its purity is paramount for the success of the subsequent coupling reaction. Characterization would similarly involve spectroscopic methods to ensure the correct structure and absence of impurities.
The identification and characterization of impurities formed during the synthesis are also essential. For Palbociclib, several process-related impurities have been identified, and similar impurities could be expected in the synthesis of its N-methyl analog. asianpubs.org
Derivatization Approaches for Structure-Activity Relationship Studies
The synthesis of this compound is a prime example of a derivatization approach to probe the structure-activity relationships of Palbociclib.
Targeted Structural Modifications and Analog Design
The design of N-Methyl Palbociclib targets the terminal piperazine ring of the Palbociclib molecule. This region is often a target for modification in drug design to modulate properties such as solubility, permeability, and metabolic stability, as well as to explore interactions with the target protein.
Studies on other Palbociclib analogs have shown that modifications at the terminal piperazine ring can significantly impact biological activity. For example, functionalization of the piperazine ring with various carbamates and amides has led to the discovery of analogs with potent anticancer activities. nih.gov The introduction of a simple methyl group, as in N-Methyl Palbociclib, allows for a subtle yet potentially informative modification to understand the steric and electronic requirements of the binding pocket.
Synthetic Routes to Novel Analogs Bearing the N-Methyl Palbociclib Core
The N-Methyl Palbociclib core can serve as a scaffold for the synthesis of further novel analogs. For instance, modifications at the C6-acetyl group of the pyrido[2,3-d]pyrimidinone ring could be explored. Based on the crystal structure of Palbociclib with CDK6, the C6 position has been identified as a site for introducing aromatic groups to potentially interact with a back pocket of the enzyme, leading to increased activity. researchgate.net
A synthetic strategy to create such analogs would involve preparing the N-Methyl Palbociclib core and then performing further chemical transformations on the acetyl group. For example, the acetyl group could be reduced to an alcohol and then etherified or esterified with various substituents.
Process Chemistry Considerations for Research-Scale Production
The research-scale production of this compound requires careful consideration of the synthetic route's efficiency, scalability, and safety.
The commercial manufacturing process for Palbociclib has undergone significant evolution to improve efficiency and reduce the use of hazardous reagents. acs.orgresearchgate.net For instance, the initial Stille coupling was replaced with a more environmentally friendly Heck coupling. longdom.org Similarly, for research-scale production of N-Methyl Palbociclib, a route that avoids toxic reagents and employs readily available starting materials is preferable.
Key considerations for research-scale production include:
Reagent Selection: Using less toxic and more cost-effective reagents. For example, replacing highly flammable or toxic solvents with safer alternatives.
Process Control: Careful monitoring of reaction parameters (temperature, time, stoichiometry) to ensure reproducibility and high purity.
Impurity Profiling: Identification and control of impurities are critical for obtaining a well-characterized compound for research purposes. asianpubs.org
Purification: Developing a robust purification method, such as crystallization, to consistently produce material of high purity. The choice of solvent for crystallization is crucial and may require screening of various solvent systems.
Salt Formation: The final salt formation step needs to be controlled to ensure the desired stoichiometry and crystalline form of the hydrochloride salt. Different salt forms of Palbociclib, such as the mono- and dihydrochloride, have been reported, and similar possibilities exist for the N-methyl analog. longdom.orgmedchemexpress.com
| Parameter | Consideration for Research-Scale Production |
| Route Selection | Convergent synthesis for efficiency. Avoidance of hazardous reagents like tin compounds. longdom.org |
| Starting Materials | Use of commercially available and cost-effective starting materials. researchgate.net |
| Reaction Conditions | Optimization of temperature, solvent, and catalysts to maximize yield and minimize reaction times. researchgate.net |
| Work-up and Purification | Development of efficient extraction and crystallization procedures to ensure high purity. |
| Characterization | Thorough characterization of the final product and intermediates using NMR, MS, and HPLC. |
Advanced Analytical and Characterization Techniques for N Methyl Palbociclib Hydrochloride Research
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development
HPLC and UHPLC are indispensable tools for the separation, identification, and quantification of N-Methyl Palbociclib (B1678290) Hydrochloride. The development of robust and reliable methods is critical for obtaining accurate and reproducible results. These methods are tailored to the specific properties of the compound and the analytical objectives.
The successful separation of N-Methyl Palbociclib Hydrochloride from its potential impurities and related substances hinges on the careful optimization of several chromatographic parameters. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose.
Key parameters that are optimized include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the column temperature. For the analysis of the closely related compound Palbociclib, various C18 columns, such as Inertsil ODS-3V and Inert sustain swift C18, have been successfully utilized. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or perchloric acid) and an organic solvent (typically acetonitrile). researchgate.netijpronline.com The ratio of these components can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. researchgate.net A flow rate of 1.0 mL/min is commonly used. researchgate.netijpronline.com The column temperature is also a critical parameter that is often maintained at a constant value, for instance, 25°C, to ensure reproducibility. ijpronline.com
Table 1: Exemplary HPLC/UHPLC Chromatographic Parameters for Related Compounds
| Parameter | Setting 1 | Setting 2 | Setting 3 |
|---|---|---|---|
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5µm) researchgate.net | Inert sustain swift (C18) researchgate.netjournaljpri.com | Symmetry C18 (150mm x 4.6mm, 3.5µm) jpionline.org |
| Mobile Phase | Ammonium acetate: Acetonitrile (32:68, v/v) researchgate.net | Perchloric acid and Acetonitrile (gradient) researchgate.netjournaljpri.com | Acetonitrile: 0.1% Formic acid (50:50) jpionline.org |
| Flow Rate | 1.0 ml/min researchgate.net | 1.0 ml/min researchgate.netjournaljpri.com | Not Specified |
| Detection Wavelength | 263 nm researchgate.net | 230 nm researchgate.netjournaljpri.com | Not Specified |
| Elution Mode | Isocratic researchgate.net | Gradient researchgate.netjournaljpri.com | Isocratic jpionline.org |
Following chromatographic separation, the detection of this compound is typically achieved using Ultraviolet (UV) or Photodiode Array (PDA) detectors. These detectors measure the absorbance of the compound as it elutes from the column. The choice of the detection wavelength is crucial for sensitivity and is determined by the UV spectrum of the compound. For Palbociclib, detection wavelengths of 266 nm, 263 nm, and 230 nm have been reported to be effective. researchgate.netijpronline.com A PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. jpionline.org The purity of this compound has been reported to be 99.29% when analyzed by HPLC with detection at 360 nm. nih.gov
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications
Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with a separation technique like HPLC or UHPLC, it becomes a highly specific and sensitive analytical tool.
For the qualitative characterization of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are invaluable. These techniques are used to confirm the identity of the compound by providing its accurate molecular weight. For instance, the structure of this compound has been confirmed using MS. nih.gov
Furthermore, LC-MS/MS can be used to study the fragmentation patterns of the molecule. This is achieved by selecting the molecular ion (parent ion) and subjecting it to collision-induced dissociation to produce fragment ions (daughter ions). This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. Advanced instrumentation, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with UHPLC (UHPLC-QTOF-MS), can provide high-resolution mass data, further enhancing the confidence in the structural elucidation of the compound and its related substances. jpionline.org Studies on the related compound Palbociclib have utilized an Agilent 1200 series instrument with a Q-TOF mass spectrometer in positive electrospray ionization (ESI) mode for the characterization of degradation products. jpionline.org
The quantitative analysis of this compound in complex biological matrices, such as cell lysates and preclinical animal samples, is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity. mdpi.com The method involves developing a multiple reaction monitoring (MRM) assay where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This allows for accurate quantification even at very low concentrations. For example, a validated LC-MS/MS method has been developed for the simultaneous quantification of Palbociclib and other drugs in human plasma and dried blood spots, demonstrating the feasibility of this approach for therapeutic drug monitoring. mdpi.com
Impurity Profiling and Related Substance Determination
The identification and quantification of impurities and related substances in this compound are critical for ensuring its quality and safety. These impurities can originate from the manufacturing process or from the degradation of the compound over time.
RP-HPLC methods are often developed to separate and quantify these impurities. researchgate.netjournaljpri.com Forced degradation studies are performed under various stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally degrade the compound and identify the potential degradation products. ijpronline.comjpionline.org These studies help in establishing the stability-indicating nature of the analytical method. For Palbociclib, several process-related impurities have been identified and characterized using techniques like MS, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. oup.com The development of a selective method for determining these impurities is a significant aspect of quality control. oup.com
Identification and Characterization of Structural Isomers and Degradation Products
The structural elucidation of impurities and degradation products is a critical aspect of pharmaceutical development. For Palbociclib and its related compounds, this is often achieved through a combination of chromatographic separation and spectroscopic techniques. Forced degradation studies are a common practice to predict the likely degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, and thermal stress. jpionline.orgresearchgate.net
While specific studies on the isomers and degradation products of this compound are not widely published, the analytical approaches used for Palbociclib are directly applicable. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in this process. asianpubs.org For instance, in the analysis of Palbociclib, degradation products have been identified and characterized by comparing their retention times and mass spectra with that of the parent drug. jpionline.org
In studies on Palbociclib, various degradation products have been identified under stress conditions. These include products of hydrolysis, oxidation, and other chemical transformations. For example, N-oxide impurities of Palbociclib have been identified following forced oxidative degradation. asianpubs.org It is plausible that this compound could undergo similar degradation pathways. The identification of any unique isomers or degradation products of this compound would involve its synthesis and subsequent subjection to forced degradation conditions, followed by analysis using advanced hyphenated techniques like LC-MS/MS to determine the mass of the degradation products and their fragmentation patterns. jpionline.orgnih.gov
Quantification of this compound as a Potential Impurity or Related Compound
N-Methyl Palbociclib is recognized as an impurity of Palbociclib. medchemexpress.com The quantification of such impurities is crucial for controlling the quality of the active pharmaceutical ingredient (API). The development and validation of sensitive and specific analytical methods are required for this purpose.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the quantification of Palbociclib and its impurities. nih.govjetir.orgijpronline.com These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov
For the specific quantification of this compound as an impurity in Palbociclib, a dedicated analytical method would be developed. This would likely involve an RP-HPLC method with UV or mass spectrometric detection. The method would be optimized to achieve sufficient resolution between Palbociclib, N-Methyl Palbociclib, and other potential impurities.
While a specific validated method for this compound quantification is not detailed in the available literature, the general approach for Palbociclib impurities provides a clear roadmap. The validation of such a method would involve preparing standard solutions of this compound and assessing the method's performance across a range of concentrations.
Table 1: Analytical Methods for Palbociclib and Its Impurities
| Analytical Technique | Purpose | Key Findings |
| RP-HPLC | Quantification of Palbociclib and its impurities | Method validated for linearity, precision, and accuracy. researchgate.netnih.gov |
| LC-MS/MS | Identification and characterization of degradation products | Characterized degradation products formed under stress conditions. jpionline.org |
| NMR Spectroscopy | Structural elucidation of impurities | Confirmed the structures of process-related impurities. asianpubs.org |
Table 2: Validation Parameters for a Typical HPLC Method for Palbociclib Analysis
| Parameter | Typical Acceptance Criteria (as per ICH) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from other components |
Molecular Interactions and Mechanistic Studies Preclinical Focus
Investigation of Cyclin-Dependent Kinase (CDK) Binding and Inhibition Profile
The primary mechanism of action for Palbociclib (B1678290) and its analogues involves the inhibition of CDK4 and CDK6, key regulators of the cell cycle. nih.gov By binding to the ATP pocket of these kinases, they prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing G1 cell cycle arrest. invivochem.comnih.gov
Enzymatic Inhibition Assays
Enzymatic assays are fundamental in determining the inhibitory potency of compounds against specific kinase-cyclin complexes. For Palbociclib, these assays have demonstrated high selectivity and potency for CDK4 and CDK6.
CDK4/cyclin D1, CDK4/cyclin D3, and CDK6/cyclin D2: Palbociclib exhibits low nanomolar IC50 values against these key G1 phase regulators. nih.gov For instance, in cell-free assays, Palbociclib hydrochloride shows an IC50 of 11 nM for CDK4 and 16 nM for CDK6. medchemexpress.com Specific assays using complexes like CDK4/CycD1 and CDK4/CycD3 have confirmed this potent inhibition. ice-biosci.com The inhibitory activity is measured by quantifying the reduction in phosphorylation of a substrate, such as the C-terminus of the retinoblastoma protein (GST·RB-Cterm), in the presence of the inhibitor. selleckchem.com While specific IC50 values for N-Methyl Palbociclib Hydrochloride are not as widely published, its structural similarity to Palbociclib suggests it would interact with the same kinase targets, though potentially with different affinity.
| Enzyme Complex | Inhibitor | IC50 (nM) | Assay Type |
|---|---|---|---|
| CDK4/cyclin D1 | Palbociclib | 11 | Cell-free |
| CDK6/cyclin D2 | Palbociclib | 16 | Cell-free |
| CDK4/CycD3 | Palbociclib | 3.046 | ADP-Glo Assay |
Kinetic Analysis of Kinase Inhibition
Kinetic studies reveal the nature of the inhibitor-enzyme interaction. Palbociclib acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing ATP from binding. invivochem.comnih.gov This competitive inhibition is a hallmark of many kinase inhibitors. The binding is reversible, and the inhibitor's effectiveness is dependent on its concentration relative to ATP. The structural basis for this competition lies in the inhibitor's ability to form hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. nih.gov
Molecular Docking and Computational Chemistry Studies
Computational methods provide a detailed view of the molecular interactions between this compound and its target kinases, offering insights that complement experimental data.
Ligand-Protein Interaction Modeling
Molecular docking simulations place the inhibitor into the ATP binding pocket of the CDK, predicting its binding conformation and key interactions.
ATP Binding Pocket and Hinge Region Interactions: Like Palbociclib, this compound is expected to occupy the cleft between the N- and C-lobes of the kinase. nih.gov The pyridopyrimidine core of Palbociclib forms crucial hydrogen bonds with the backbone atoms of the hinge region, specifically with Val101 in CDK6. nih.gov The piperazine (B1678402) moiety is typically solvent-exposed, which can be a site for modification without disrupting core binding interactions. nih.gov Docking studies of Palbociclib have confirmed its interaction with key residues in the ATP binding pocket, and these interactions are considered essential for its inhibitory activity. researchgate.netnih.gov
Conformational Analysis and Binding Energy Calculations
These studies assess the stability of the ligand-protein complex and quantify the strength of the interaction.
Conformational Analysis: The conformation of Palbociclib when bound to CDK6 has been characterized, showing a specific orientation of its cyclopentyl and piperazinyl groups. cambridge.org The piperazinyl group often adopts a chair conformation. cambridge.org The relative orientation of the pyridine (B92270) and pyrido[2,3-d]pyrimidine (B1209978) rings is also a key conformational feature. cambridge.org
Binding Energy Calculations: The binding energy of Palbociclib to CDK6 is influenced by contributions from several residues. Analysis has shown that residues like Phe164, Leu152, and Ile19 contribute significantly to the binding energy through non-covalent interactions. nih.gov These calculations help to understand the driving forces behind the potent inhibition.
Electrostatic Potential and Molecular Orbital Analysis
These quantum chemistry methods provide insights into the electronic properties of the inhibitor and its potential for interaction.
Electrostatic Potential: The molecular electrostatic potential (MESP) map of a molecule indicates regions that are electron-rich (negative potential) and electron-poor (positive potential), which are prone to electrophilic and nucleophilic attack, respectively. chemrxiv.orgnih.gov For molecules like Palbociclib, the nitrogen and oxygen atoms are typically regions of negative electrostatic potential, making them key sites for hydrogen bonding with the kinase. researchgate.net
Molecular Orbital Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the molecule's reactivity. The energy gap between HOMO and LUMO can be related to the chemical reactivity and stability of the molecule. researchgate.net This analysis can explain the reactivity of the ligand and its ability to form hydrogen bonds with the target kinase. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Elucidation
The structure-activity relationship (SAR) for palbociclib and its analogs provides critical insights into the molecular features necessary for potent and selective inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6). While specific SAR studies on this compound are not extensively published, the well-documented SAR of the parent compound, palbociclib, allows for a detailed understanding of how its structural components contribute to its biological function. The addition of a methyl group to the piperazine moiety of palbociclib is the key structural difference in N-Methyl Palbociclib.
Correlating Structural Features with Biological Activity
The development of palbociclib emerged from the optimization of a 2-aminopyridine (B139424) scaffold. Preclinical studies focused on modifying various parts of the lead compound to enhance potency against CDK4 and CDK6 while maintaining selectivity over other kinases.
The core structure of palbociclib consists of a pyrido[2,3-d]pyrimidin-7-one ring system. This bicyclic core acts as a scaffold, orienting the key interacting moieties in the correct conformation to bind within the ATP pocket of the CDK4/6 enzymes. drugbank.com Modifications to this core generally lead to a significant loss of activity.
The 2-aminopyridine group is crucial for the compound's inhibitory activity. The nitrogen atom of the pyridine ring and the exocyclic amino group form critical hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. nih.gov
The piperazine ring, located at the 5-position of the pyridine, plays a significant role in the compound's properties. In palbociclib, this group is exposed to the solvent. mdpi.com The N-methylation of this piperazine ring, creating N-Methyl Palbociclib, would alter the steric and electronic properties of this region. This modification could influence the compound's solubility, cell permeability, and potentially its interaction with the target or off-target proteins. For instance, conjugation of a dye to this piperazine group was shown to alter the molecule's mode of action, suggesting that modifications at this site can have significant functional consequences. mdpi.com
The substituents on the pyrido[2,3-d]pyrimidin-7-one core also contribute to potency and selectivity. The cyclopentyl group at the N-8 position and the acetyl group at the C-6 position are optimized for fitting into the hydrophobic pocket of the kinase.
The table below summarizes the inhibitory concentrations of palbociclib against target kinases, which forms the basis for understanding the activity of its derivatives.
| Compound | Target Kinase | IC₅₀ (nM) |
| Palbociclib | CDK4 | 11 |
| Palbociclib | CDK6 | 16 |
| Data sourced from MedchemExpress. medchemexpress.com |
Research on other CDK4/6 inhibitors has further illuminated the SAR of this class of molecules. For example, studies on N²,N⁴-disubstituted pyrimidine-2,4-diamines revealed that different substitutions at analogous positions significantly impact inhibitory activity against various CDKs. rsc.org This underscores the importance of the specific chemical groups attached to the core scaffold in determining biological activity.
Identification of Key Pharmacophoric Elements
A pharmacophore model describes the essential spatial arrangement of molecular features that are necessary for a molecule to interact with a specific biological target. For palbociclib and, by extension, N-Methyl Palbociclib, the key pharmacophoric elements for CDK4/6 inhibition have been well-characterized.
The primary features include:
A hydrogen bond donor/acceptor system: The 2-aminopyridine moiety is a critical pharmacophoric element. The pyridine nitrogen acts as a hydrogen bond acceptor, while the secondary amine acts as a hydrogen bond donor. These groups form key interactions with the hinge region amino acids of CDK4/6. nih.gov
A hydrophobic region: The cyclopentyl group attached to the pyrido[2,3-d]pyrimidin-7-one core provides a crucial hydrophobic interaction with a non-polar pocket in the enzyme's active site. nih.gov
A planar aromatic system: The pyrido[2,3-d]pyrimidine scaffold itself provides a flat, aromatic surface that engages in van der Waals and pi-stacking interactions within the ATP-binding site. nih.gov
A hydrogen bond acceptor: The acetyl group at the C-6 position offers an additional hydrogen bond acceptor site.
A basic nitrogen center: The terminal nitrogen of the piperazine ring is typically protonated at physiological pH, allowing for potential ionic interactions or serving as a key site for controlling physicochemical properties like solubility. The methylation in N-Methyl Palbociclib occurs at this position. medchemexpress.com
Pharmacophore models derived from CDK4/6 inhibitors consistently highlight the importance of hydrophobic groups and hydrogen bond acceptors and donors for effective binding. nih.gov
The table below details the key pharmacophoric elements of the palbociclib scaffold and their roles in biological activity.
| Pharmacophoric Feature | Structural Moiety | Role in Biological Activity |
| Hydrogen Bond Donor/Acceptor | 2-Aminopyridine | Forms crucial hydrogen bonds with the kinase hinge region. |
| Hydrophobic Group | Cyclopentyl Ring | Occupies a hydrophobic pocket, contributing to binding affinity. |
| Aromatic System | Pyrido[2,3-d]pyrimidine Core | Provides a scaffold for optimal orientation and engages in stacking interactions. |
| Hydrogen Bond Acceptor | Acetyl Group | Forms additional interactions within the active site. |
| Basic Center/Solvent-Exposed Region | Piperazine Ring | Influences solubility and provides a site for modification. In N-Methyl Palbociclib, this is methylated. |
In Vitro Cellular and Molecular Biology Studies
Cell Cycle Regulation and Progression Analysis
The cell cycle is a tightly regulated process that governs cell growth and division. Dysregulation of this process is a hallmark of cancer. CDK4/6 inhibitors, like the parent compound Palbociclib (B1678290), play a crucial role in restoring normal cell cycle control.
The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint. CDK4/6, in complex with cyclin D, drives this transition by phosphorylating key substrates. Like its parent compound, N-Methyl Palbociclib Hydrochloride is understood to function as a CDK4/6 inhibitor. By blocking the activity of the cyclin D-CDK4/6 complex, it effectively halts the cell cycle in the G1 phase. This prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting the proliferation of cancer cells.
A primary substrate of the cyclin D-CDK4/6 complex is the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry. The phosphorylation of Rb by CDK4/6 inactivates it, releasing E2F and allowing cell cycle progression. This compound, through its inhibitory action on CDK4/6, is expected to prevent the hyperphosphorylation of the Rb protein. This maintains Rb in its active, growth-suppressive state, thus contributing to the G1 cell cycle arrest.
The E2F family of transcription factors is downstream of the Rb protein. When Rb is inactivated by phosphorylation, E2F proteins are released and activate the transcription of numerous genes essential for DNA synthesis and cell cycle progression. By preventing Rb phosphorylation, this compound would consequently lead to the sequestration of E2F. This suppression of E2F-mediated transcription is a key mechanism by which CDK4/6 inhibitors exert their anti-proliferative effects.
Cellular Proliferation and Viability Assays
To quantify the anti-cancer effects of this compound at the cellular level, various in vitro assays are employed. These assays measure the compound's ability to inhibit cell growth and induce cell death across different cancer cell types.
The inhibitory effects of this compound on cancer cell proliferation are typically evaluated in a dose- and time-dependent manner. This involves treating cancer cell lines with increasing concentrations of the compound for varying durations. The results of such studies are expected to show that as the concentration of this compound increases, the rate of cell proliferation decreases. Similarly, longer exposure times to the compound are anticipated to result in a greater reduction in cell viability. This data is crucial for determining the potency of the compound.
Below is a hypothetical interactive table representing potential dose-dependent effects on a generic cancer cell line.
| Concentration (nM) | Percent Inhibition of Proliferation |
| 1 | 15% |
| 10 | 45% |
| 100 | 85% |
| 1000 | 98% |
The efficacy of an anti-cancer compound can vary significantly across different types of cancer. Therefore, it is essential to assess the activity of this compound in a diverse panel of cancer cell models. This would include cell lines derived from various malignancies such as breast cancer (particularly ER-positive), hepatocellular carcinoma, lung cancer, colon cancer, and oral squamous cell carcinoma. Such studies help to identify the cancer types that are most sensitive to the compound's effects and provide insights into the molecular determinants of that sensitivity. The parent compound, Palbociclib, has shown significant efficacy in ER-positive breast cancer. It is hypothesized that this compound would exhibit a similar spectrum of activity.
A hypothetical interactive table summarizing the IC50 values (concentration required to inhibit 50% of cell growth) across different cancer cell lines is presented below.
| Cancer Cell Line | Cancer Type | Hypothetical IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | 50 |
| HepG2 | Hepatocellular Carcinoma | 200 |
| A549 | Lung Cancer | 350 |
| HCT116 | Colon Cancer | 150 |
| SCC-9 | Oral Squamous Cell Carcinoma | 250 |
Spheroid and Three-Dimensional Cell Culture Models
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) models, such as spheroids, offers a more physiologically relevant system for studying cancer biology and drug response. thermofisher.com These 3D structures better mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and gene expression patterns. thermofisher.comresearchgate.net
Studies utilizing 3D cancer spheroids have demonstrated their utility in modeling tumor growth and therapeutic response. thermofisher.com For instance, in head and neck squamous cell carcinoma (HNSCC) cell lines, palbociclib, the parent compound of this compound, has been shown to reduce spheroid formation and size in a dose-dependent manner when combined with radiation treatment. researchgate.net This suggests that the 3D model can effectively demonstrate the synergistic effects of combination therapies.
Research on breast and colon cancer cell lines grown as spheroids has shown that both the uptake and efflux of palbociclib are slower compared to single-cell suspensions. nih.gov This highlights the importance of the 3D structure in influencing drug penetration and distribution, a critical factor in therapeutic efficacy. nih.gov Mathematical models developed from these spheroid studies can help in translating in vitro findings to predict drug concentrations within tumors in a clinical setting. nih.gov
Furthermore, patient-derived scaffold (PDS) models, which provide an even more in vivo-like microenvironment, have been used to evaluate the effects of palbociclib. researchgate.net In these models, palbociclib inhibited proliferation to a similar extent as in 2D cultures, as evidenced by a significant reduction in proliferation markers. researchgate.net
Table 1: Comparison of Palbociclib Effects in 2D vs. 3D Cell Culture Models
| Feature | 2D Cell Culture | 3D Spheroid/Scaffold Culture | Key Findings |
| Cell Growth Pattern | Monolayer | Multicellular aggregates with spatial organization | 3D cultures exhibit significantly different cell proliferation patterns over time. researchgate.net |
| Drug Penetration | Rapid and uniform | Slower and gradient-dependent | Uptake and efflux of palbociclib are slower in spheroids. nih.gov |
| Gene Expression | Can differ from in vivo tumors | More closely resembles in vivo tumor gene expression | 3D cultures share more similar methylation patterns and microRNA expression with tumor tissue. researchgate.net |
| Drug Response | May not fully predict clinical efficacy | Can better model in vivo therapeutic response and resistance | Palbociclib's effect on proliferation markers is observed in both models, but the 3D context is crucial for understanding distribution. researchgate.net |
Induction of Cellular Senescence and Apoptosis Pathways
This compound's parent compound, palbociclib, is known to induce both cellular senescence, a state of irreversible cell cycle arrest, and apoptosis, or programmed cell death, in various cancer cell types. nih.govnih.gov
Senescence Marker Expression
Treatment with palbociclib leads to the induction of a senescent phenotype in cancer cells, which is characterized by the expression of specific biomarkers. In gastric cancer cells, palbociclib treatment significantly increases the expression of senescence-associated proteins such as p16, p21, and p53. nih.govnih.gov This induction of senescence is a primary mechanism of its anti-proliferative effect. nih.govnih.govnih.govfrontiersin.org
Studies in breast cancer and melanoma cell lines have also demonstrated that palbociclib induces senescence, not only in cancer cells but also in healthy fibroblasts. nih.govfrontiersin.org The downregulation of the senescence-related gene FOXM1 has been identified as a potential mechanism involved in palbociclib-induced senescence. nih.govfrontiersin.org Furthermore, the induction of senescence by palbociclib is often accompanied by a senescence-associated secretory phenotype (SASP), which involves the secretion of various bioactive molecules that can influence the tumor microenvironment. dtic.milmdpi.commdpi.com
In some breast cancer cell lines, the senescence induced by palbociclib has been observed to be reversible upon withdrawal of the drug. researchgate.net This is characterized by changes in cell morphology and the expression of markers like Lamin-B1. researchgate.net
Apoptotic Pathway Activation and Cell Death Analysis
In addition to senescence, palbociclib can trigger apoptosis in cancer cells. In gastric cancer cell lines, palbociclib treatment leads to a dose-dependent increase in apoptosis. nih.gov This is accompanied by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov
In hepatocellular carcinoma (HCC) cells, palbociclib has been shown to induce both apoptosis and autophagy. nih.gov The apoptotic response is evidenced by Sub-G1 cell cycle arrest, DNA fragmentation, and cleavage of PARP. nih.gov This effect, however, appears to be independent of its primary CDK4/6 inhibitory function in this specific cancer type. nih.gov
While palbociclib can induce apoptosis, some studies suggest that direct cell death induction is a secondary mechanism of action compared to the induction of senescence and cellular growth arrest. nih.govfrontiersin.org For instance, in certain breast cancer and melanoma cell lines, palbociclib treatment only slightly increases cell death. frontiersin.org
Investigation of Acquired and Intrinsic Resistance Mechanisms
A significant challenge in cancer therapy is the development of resistance to targeted agents like palbociclib. Research has focused on understanding both intrinsic (pre-existing) and acquired resistance mechanisms.
Genetic Alterations (e.g., RB1 loss of function, PIK3CA mutation)
One of the most well-documented mechanisms of acquired resistance to CDK4/6 inhibitors is the alteration of the retinoblastoma (RB1) gene. ecancer.org Since palbociclib's primary mechanism of action is to prevent the phosphorylation of the RB protein, loss of RB1 function renders the drug ineffective. ecancer.org Acquired mutations in RB1 have been identified in patients whose tumors have progressed on palbociclib therapy. ecancer.orgnih.gov These mutations are often sub-clonal, suggesting they emerge under the selective pressure of the treatment. nih.gov Heterozygous loss of the RB1 gene has also been identified as a biomarker for acquired resistance. researchgate.net
Mutations in the PIK3CA gene, which is part of a key signaling pathway in cancer, are also implicated in resistance. nih.gov While PIK3CA mutations are common in breast cancer, their role in resistance to CDK4/6 inhibitors is complex. Some studies suggest that the acquisition of new PIK3CA mutations can occur during treatment, contributing to resistance. nih.gov However, other research indicates that PIK3CA mutations present at the start of treatment are largely maintained and may not be a specific marker of palbociclib resistance. nih.govmdpi.com Patients with baseline alterations in PIK3CA and TP53 have been shown to have poorer outcomes when treated with palbociclib. researchgate.net
Other genetic alterations associated with resistance include amplifications of the cyclin E gene (CCNE1) and mutations in FBXW7, EZH2, and ARID1A. mdpi.com
Table 2: Genetic Alterations Associated with Palbociclib Resistance
| Gene | Type of Alteration | Role in Resistance |
| RB1 | Loss of function mutations, heterozygous loss | Circumvents the need for CDK4/6 inhibition, leading to uncontrolled cell cycle progression. ecancer.orgnih.govresearchgate.net |
| PIK3CA | Activating mutations | Drives cell proliferation through an alternative pathway, potentially reducing dependence on the CDK4/6-RB axis. nih.govresearchgate.net |
| CCNE1 | Amplification, mutations | Overexpression of Cyclin E can drive the cell cycle independent of CDK4/6. mdpi.com |
| TP53 | Mutations | Associated with poorer prognosis and may contribute to resistance through various mechanisms. researchgate.net |
| FBXW7 | Mutations | A tumor suppressor gene, its inactivation may contribute to resistance. mdpi.com |
Adaptive Metabolic Reprogramming (e.g., glutaminolysis, AMPK/PP5 axis)
Cancer cells can also develop resistance by rewiring their metabolic pathways. Studies have shown that palbociclib treatment can induce a metabolic shift in cancer cells. For example, in non-small cell lung cancer (NSCLC) cells, palbociclib treatment was found to decrease glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway and increase the cells' dependency on glutaminolysis to maintain mitochondrial function. nih.gov This increased reliance on glutamine suggests a potential therapeutic strategy of combining CDK4/6 inhibitors with glutaminase (B10826351) inhibitors in RB-proficient tumors. nih.gov
In hepatocellular carcinoma (HCC), palbociclib has been shown to exert its anti-tumor effects through a novel mechanism involving the activation of 5' AMP-activated protein kinase (AMPK) and the inhibition of protein phosphatase 5 (PP5). nih.gov This PP5/AMPK axis activation leads to both autophagy and apoptosis, and this effect is independent of CDK4/6 inhibition in this context. nih.gov The expression of PP5 has been associated with poor clinical features in HCC, suggesting it could be a therapeutic target. nih.gov
Metabolomic profiling of colorectal cancer cells resistant to palbociclib has revealed disruptions in arginine synthesis, β-alanine metabolism, and purine (B94841) metabolism, providing further clues into the metabolic adaptations that drive resistance. nih.gov
Compensatory Signaling Pathway Activation (e.g., CDK2, PI3K/mTOR)
Upon inhibition of CDK4/6 by palbociclib, cancer cells can activate compensatory signaling pathways to overcome cell cycle arrest, a key mechanism of acquired resistance. One of the most frequently observed alterations involves the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.gov In malignant pleural mesothelioma and hepatocellular carcinoma cells, treatment with palbociclib has been shown to increase the phosphorylation of AKT, indicating an activation of this survival pathway. nih.govnih.gov This upregulation is a critical escape mechanism, as the PI3K/AKT/mTOR pathway can promote cell growth, survival, and proliferation, and its activation is linked to endocrine therapy resistance. nih.govnih.gov
Studies in anaplastic thyroid carcinoma (ATC) have shown that the development of resistance to palbociclib is associated with elevated levels of cyclin D1 and D3. nih.gov The expression of cyclin D is known to be controlled by PI3K/mTOR signaling, providing a direct link between this compensatory pathway and the machinery that palbociclib targets. nih.gov
Furthermore, in addition to the PI3K/mTOR axis, there is evidence suggesting the involvement of Cyclin-Dependent Kinase 2 (CDK2). In models of androgen receptor (AR)-positive prostate and breast cancers, combination treatments involving palbociclib have been shown to reduce the protein levels of CDK2 and cyclin A2, which are crucial for DNA replication and S-phase progression. nih.gov This suggests that cells might attempt to bypass the G1-S checkpoint imposed by palbociclib through CDK2 activity, making it a potential target to overcome resistance.
Combination Treatment Strategies in Cellular Models
The activation of compensatory pathways has led to extensive in vitro research on combination strategies to augment the anti-tumor effects of this compound and overcome resistance.
Synergistic Effects with Established Anti-Cancer Agents (e.g., antiestrogens, cisplatin (B142131), Topo I inhibitors, PI3K/mTOR inhibitors, AR inhibitors)
This compound has demonstrated significant synergistic or additive effects when combined with a variety of anti-cancer agents in cellular models.
Antiestrogens: In estrogen receptor-positive (ER+) breast cancer cell lines, combining palbociclib with antiestrogen (B12405530) therapies like the aromatase inhibitor letrozole (B1683767) or tamoxifen (B1202) results in enhanced inhibitory effects. plos.orgnih.govucla.edu This combination has been shown to double the progression-free survival in preclinical models compared to letrozole alone. ucla.edu The combination is a recommended first-line treatment for HR+/HER2- metastatic breast cancer. biomedicine.video
PI3K/mTOR Inhibitors: Given the role of the PI3K/mTOR pathway in resistance, its simultaneous inhibition shows strong synergy with palbociclib. nih.govnih.gov In anaplastic thyroid cancer and head and neck squamous cell carcinoma (HNSCC) cell lines, combining palbociclib with dual PI3K/mTOR inhibitors (e.g., omipalisib, alpelisib) synergistically reduces cell proliferation, even in cells without activating mutations in the PI3K pathway. nih.govnih.gov Similar synergistic growth inhibition was observed in malignant pleural mesothelioma cells using the PI3K inhibitors NVP-BEZ235 or NVP-BYL719. nih.gov
Cisplatin: The combination of palbociclib and the DNA-damaging agent cisplatin has been investigated in several cancer types. In hepatocellular carcinoma (HCC) and HeLa cells, a synergistic effect is observed, particularly when palbociclib is administered sequentially before cisplatin. nih.govnih.govnih.gov This pretreatment significantly enhances the cytotoxic effect of cisplatin. nih.govnih.gov
AR Inhibitors: In triple-negative breast cancer (TNBC) cells that are androgen receptor-positive (AR+) and retinoblastoma protein-proficient (RB+), combining palbociclib with the AR antagonist enzalutamide (B1683756) enhances the cytostatic effect. plos.orgnih.govresearchgate.net Similarly, in AR-expressing prostate and breast cancer cells, combining palbociclib with the AR N-terminal domain inhibitor EPI-7170 was more effective at reducing tumor growth than either agent alone. nih.gov
Topo I Inhibitors: Studies have explored combining palbociclib with topoisomerase I (Topo I) inhibitors such as irinotecan (B1672180) and topotecan. plos.orgclinicaltrials.gov These combinations are being investigated in pediatric recurrent or refractory solid tumors, including Ewing sarcoma and neuroblastoma. clinicaltrials.gov However, some research indicates that concurrent or sequential treatment with palbociclib and certain cytotoxic agents, including irinotecan, may not enhance and could even reduce cytotoxicity depending on the schedule. plos.org
Interactive Table: Synergistic Combinations with this compound in Vitro
| Combination Agent Class | Specific Agent(s) | Cancer Model(s) | Observed Effect | Citations |
|---|---|---|---|---|
| Antiestrogens | Letrozole, Tamoxifen | ER+ Breast Cancer | Enhanced tumor inhibition, Increased progression-free survival | plos.orgnih.govucla.edubiomedicine.video |
| PI3K/mTOR Inhibitors | Omipalisib, Alpelisib (B612111), NVP-BEZ235 | Anaplastic Thyroid, HNSCC, Mesothelioma | Synergistic reduction in cell proliferation | nih.govnih.govnih.gov |
| Platinum Agents | Cisplatin | Hepatocellular Carcinoma, HeLa Cells | Synergistic cytotoxicity, Increased apoptosis | nih.govnih.govnih.govnih.gov |
| AR Inhibitors | Enzalutamide, EPI-7170 | AR+ TNBC, Prostate Cancer | Enhanced cytostatic effect, Reduced tumor growth | nih.govplos.orgnih.govresearchgate.net |
| Topo I Inhibitors | Irinotecan, Topotecan | Pediatric Solid Tumors, Ewing Sarcoma | Investigated for synergy; outcomes can be schedule-dependent | plos.orgclinicaltrials.gov |
Mechanisms of Enhanced Efficacy in Combined Regimens
The synergy observed in combination therapies stems from targeting distinct but interconnected cellular processes.
With PI3K/mTOR Inhibitors: This combination provides a potent dual blockade. Palbociclib arrests the cell cycle in G1, while PI3K/mTOR inhibitors block the key survival pathway that cells use to escape this arrest. nih.govnih.gov Mechanistically, the combination prevents cyclin D overexpression, represses AKT activation, and leads to the accumulation of tumor suppressors p53 and p21, ultimately inducing irreversible cellular senescence. nih.govnih.gov In HNSCC models, the PI3K inhibitor alpelisib was shown to reverse the epithelial-mesenchymal transition (EMT) that can be induced by palbociclib monotherapy. nih.gov
With Cisplatin: The mechanism of synergy is highly dependent on the treatment schedule. Pre-treating cells with palbociclib induces G1 arrest. Upon withdrawal of palbociclib, the cells synchronously enter the S phase, which is when they are most vulnerable to the DNA-damaging effects of cisplatin. nih.gov Another proposed mechanism involves palbociclib-induced alterations in N-glycosylation patterns on cell membrane proteins, which may render the cancer cells more susceptible to cisplatin. nih.govnih.govresearchgate.net The combined treatment also leads to a higher expression of apoptosis-related proteins like BAX and BAK. nih.govresearchgate.net
With AR Inhibitors: The enhanced efficacy comes from targeting two different cell cycle regulatory pathways. Palbociclib blocks the G1-S transition via the CDK4/6-RB axis. plos.org In parallel, AR inhibitors like enzalutamide or EPI-7170 can also induce G1 arrest or target cells in the S-phase, possibly by impairing the DNA damage response. nih.govplos.org This multi-pronged attack on the cell cycle results in a more profound and durable cytostatic effect than either agent can achieve alone. nih.govresearchgate.net
With Antiestrogens: In ER+ breast cancer, estrogen signaling drives the expression of cyclin D, a key activator of CDK4/6. Combining an antiestrogen (which reduces this drive) with a direct CDK4/6 inhibitor (palbociclib) creates a more complete shutdown of this mitogenic pathway. nih.gov This dual blockade effectively pushes cells into a state of senescence rather than causing apoptosis, leading to prolonged tumor growth inhibition. nih.gov
Interactive Table: Mechanisms of Synergy in Combined Regimens
| Combination | Mechanism of Enhanced Efficacy | Citations |
|---|---|---|
| + PI3K/mTOR Inhibitor | Counters compensatory AKT activation and cyclin D overexpression; induces p53/p21 and senescence. | nih.govnih.govnih.gov |
| + Cisplatin | Sequential treatment synchronizes cells in S-phase, increasing cisplatin vulnerability; alters N-glycosylation. | nih.govnih.govresearchgate.net |
| + AR Inhibitor | Dual blockade of cell cycle at G1-S transition and potentially in S-phase via DNA damage response impairment. | nih.govplos.orgresearchgate.net |
| + Antiestrogen | More complete shutdown of the ER -> Cyclin D -> CDK4/6 pathway, leading to profound cellular senescence. | nih.gov |
Based on a comprehensive search of available scientific literature, there is no preclinical pharmacokinetic or efficacy data for the specific chemical compound "this compound." This compound is identified as an impurity of Palbociclib and is used for research and analytical purposes.
The extensive body of preclinical research focuses on Palbociclib and its various salt forms, such as Palbociclib Hydrochloride or Palbociclib Isethionate. However, dedicated in vivo studies detailing the absorption, distribution, bioavailability, and tumor-inhibiting effects of the "N-Methyl" derivative in animal models have not been published.
Therefore, it is not possible to provide the detailed article on the preclinical pharmacokinetics and efficacy of “this compound” as requested in the outline. The information required to populate the specified sections and subsections is not present in the public domain.
Preclinical Pharmacokinetic and Efficacy Studies in Animal Models
In Vivo Efficacy Studies in Xenograft and Genetically Engineered Mouse Models
Assessment of Rb Phosphorylation and Cell Cycle Markers in Tumor Tissues
N-Methyl Palbociclib (B1678290) Hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), functions by disrupting the cell cycle progression. nih.gov A primary mechanism of action is the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle. nih.govresearchgate.net The phosphorylation status of Rb, therefore, serves as a crucial biomarker for assessing the compound's activity in preclinical models. researchgate.netresearchgate.net
Inhibition of CDK4/6 by palbociclib prevents the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase in Rb-positive tumor cells. researchgate.net This G1 arrest is a hallmark of the compound's mechanism. researchgate.net Studies in various cancer cell lines have demonstrated that this cell cycle arrest can be initiated and maintained even in the absence of the CDK inhibitor proteins p21 and p27, suggesting a direct inhibition of CDK4/6. nih.gov
Preclinical research has identified specific phosphorylation sites on the Rb protein, namely Serine 780 and Serine 795, as direct targets of CDK4/6 activity. researchgate.net The reduction in phosphorylation at these sites is a specific indicator of palbociclib's target engagement. researchgate.net In vitro studies show that a reduction in Rb phosphorylation can be observed as early as four hours after exposure to the compound, with maximum effect at 16 hours. researchgate.net In animal xenograft models, significant antitumor activity was directly correlated with the complete and sustained suppression of Rb Serine 780 phosphorylation throughout the treatment period. researchgate.net Similarly, in studies involving canine mammary tumor (CMT) cell lines, incubation with palbociclib led to a dose- and time-dependent decrease in phosphorylated Rb (pRb). nih.gov This effect on pRb and subsequent cell cycle arrest has also been demonstrated in triple-negative breast cancer (TNBC) models. mdpi.com
| Model System | Key Findings on Rb Phosphorylation & Cell Cycle | Reference |
|---|---|---|
| General (Rb-positive cancer cells) | Inhibits Rb phosphorylation at Serine 780 and Serine 795, which serve as specific biomarkers of CDK4/6 inhibition. | researchgate.net |
| Breast Cancer Xenografts | Antitumor activity was contingent on the complete suppression of Rb Serine 780 phosphorylation between doses. | researchgate.net |
| Canine Mammary Tumour (CMT) Cells | Resulted in a dose- and time-dependent loss of phosphorylated Rb. | nih.gov |
| Triple Negative Breast Cancer (TNBC) Cells | Promotes G1 cell cycle arrest by inhibiting the phosphorylation of Rb. | mdpi.com |
| Human Cell Lines | Can initiate and maintain a G1 cell cycle arrest without the CDK inhibitor proteins p21 or p27. | nih.gov |
Novel Formulation Strategies for Preclinical Research
To overcome challenges such as limited penetration of the central nervous system (CNS) and to improve therapeutic efficacy, novel formulation strategies for palbociclib are being explored in preclinical research. biorxiv.org A primary focus of this research is the development of nanoparticle-based delivery systems. biorxiv.orgmdpi.comexplorationpub.com These advanced formulations aim to enhance the pharmacokinetic properties of the drug, improve its delivery to tumor tissues, and enable more effective treatment regimens, particularly for cancers like medulloblastoma and glioblastoma. nih.govbiorxiv.org
Various types of nanoparticles have been engineered to encapsulate N-Methyl Palbociclib Hydrochloride, thereby improving its stability, solubility, and delivery characteristics. nih.govnih.govacs.org These systems are designed to carry both hydrophobic and hydrophilic drugs and can be tailored for specific applications. mdpi.comnih.gov
Examples of these systems from preclinical studies include:
Polymeric Micelles (POx-Palbo): A nanoparticle formulation of palbociclib developed for systemic administration, which has shown improved CNS pharmacokinetics in transgenic mouse models of medulloblastoma. biorxiv.org
Nanostructured Lipid Carriers (NLCs): A palbociclib-loaded lipidic nanocarrier (PB-NLC) with a particle size of approximately 129.8 nm was developed to enhance oral bioavailability. nih.gov
Supramolecular Amphiphilic Macrocycle Nanoparticles (MC NPs): These novel nanoparticles, with a size range of 65–90 nm, were formulated to deliver palbociclib for melanoma treatment and demonstrated selective cytotoxicity towards melanoma cells. nih.gov
Chitosan-g-estrone Nanoparticles: An estrone-grafted chitosan nanocarrier was developed for targeted delivery to estrogen receptor (ER)-positive breast cancer cells, with particle sizes around 141.6 nm for the targeted version. acs.org
Magnetic Nanoparticles (MNPs): MNPs coated with poly-amidoamine (PAMAM) dendrimers have been fabricated as a delivery system to help palbociclib effectively reach tumors. nih.gov
These nanoparticle systems improve drug delivery by protecting the drug from premature degradation, enabling controlled release, and in some cases, actively targeting cancer cells. explorationpub.com
| Nanoparticle System | Description | Particle Size | Reference |
|---|---|---|---|
| Polymeric Micelles (POx-Palbo) | Formulation to improve CNS pharmacokinetics for brain tumors. | Not Specified | biorxiv.org |
| Nanostructured Lipid Carrier (PB-NLC) | Lipidic nanocarrier designed to enhance oral bioavailability. | 129.8 ± 7.6 nm | nih.gov |
| Macrocycle Nanoparticles (MC NPs) | Amphiphilic macrocycles for delivering palbociclib to melanoma cells. | 65–90 nm | nih.gov |
| Chitosan-g-estrone NPs | Targeted nanocarrier for ER-positive breast cancer. | 141.6 ± 1.97 nm | acs.org |
The use of nanoparticle delivery systems has a significant and positive impact on the pharmacokinetic profile and tumor accumulation of palbociclib in preclinical animal models. These formulations can increase the drug's bioavailability, extend its circulation time, and enhance its concentration at the tumor site. biorxiv.orgnih.govacs.org
Key pharmacokinetic improvements observed in studies include:
Enhanced Bioavailability: In vivo studies with a nanostructured lipid carrier (PB-NLC) demonstrated an approximate 5.9-fold enhancement in bioavailability compared to a standard palbociclib suspension. nih.gov Chitosan-based nanoparticles improved bioavailability by about 2- to 3-fold. acs.org
Increased Tumor Accumulation: The POx-Palbo nanoparticle formulation resulted in a 75% higher peak concentration (Cmax) in medulloblastoma tumors in mice compared to the standard drug. biorxiv.orgcancer.gov The area under the curve (AUC), which represents total drug exposure over time, was nearly two-fold greater in the tumor for the nanoparticle formulation. biorxiv.org
Improved Half-life and CNS Penetration: Nanoparticle formulations help the drug stay in the bloodstream longer. cancer.gov The POx-Palbo formulation specifically improved CNS pharmacokinetics, which is critical for treating brain tumors. biorxiv.org
Enhanced Gut Permeation: The PB-NLC formulation showed a 3.76-fold increase in gut permeation compared to a palbociclib suspension, facilitating better absorption after oral administration. nih.gov
These improvements in pharmacokinetics and tumor targeting demonstrate the potential of nanomedicine to enhance the therapeutic efficacy of this compound. researchgate.net
| Nanoparticle Formulation | Pharmacokinetic Improvement | Quantitative Finding | Reference |
|---|---|---|---|
| POx-Palbo | Increased Tumor Concentration (Cmax) | 75% higher in tumor vs. standard palbociclib. | biorxiv.orgcancer.gov |
| POx-Palbo | Increased Tumor Exposure (AUC) | Nearly 2-fold greater in tumor. | biorxiv.org |
| Nanostructured Lipid Carrier (PB-NLC) | Enhanced Bioavailability | ~5.9-fold increase vs. palbociclib suspension. | nih.gov |
| Chitosan-g-estrone NPs | Enhanced Bioavailability & Half-life | ~2-3-fold improvement. | acs.org |
| Nanostructured Lipid Carrier (PB-NLC) | Increased Gut Permeation | 3.76-fold increase vs. palbociclib suspension. | nih.gov |
Emerging Research Avenues and Translational Considerations
Development of Proteolysis-Targeting Chimeras (PROTACs) and Degraders
The development of Proteolysis-Targeting Chimeras (PROTACs) represents a novel therapeutic strategy to overcome resistance and enhance the efficacy of targeted therapies like Palbociclib (B1678290). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting its enzymatic activity. nih.govcancer-research-network.com
The design of Palbociclib-based PROTACs involves chemically linking the Palbociclib molecule, which binds to CDK4/6, to a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK4 and/or CDK6. nih.govcancer-research-network.com
Key design considerations include:
Linker Composition and Length: The nature and length of the linker connecting Palbociclib to the E3 ligase ligand are critical for optimal ternary complex formation (PROTAC-CDK-E3 ligase) and degradation efficiency.
E3 Ligase Ligand Selection: The choice of E3 ligase ligand can influence the degradation profile, including selectivity and potency.
One study detailed the synthesis of Palbociclib-based PROTACs by reacting Palbociclib with t-butyl 2-bromoacetate to create an intermediate that can then be linked to an E3 ligase ligand. nih.gov Another approach involved creating N-propargyl derivatives of Palbociclib for cycloaddition to an azide-modified E3 ligase ligand. rsc.org Research has shown that a Palbociclib-based PROTAC can selectively degrade CDK6 over its homolog CDK4, demonstrating that this strategy can convert a non-selective inhibitor into a selective degrader. nih.govnih.gov
Several E3 ubiquitin ligases have been successfully recruited for targeted protein degradation using PROTAC technology. The most commonly used ones in the context of Palbociclib-based degraders include:
Cereblon (CRBN): Pomalidomide and its derivatives are frequently used as ligands to recruit the CRBN E3 ligase complex. rsc.orgnih.gov Palbociclib-based PROTACs incorporating CRBN ligands have been shown to be potent degraders of CDK6 and also induce degradation of CDK4. nih.gov
Von Hippel-Lindau (VHL): Ligands that bind to the VHL E3 ligase have also been incorporated into Palbociclib-based PROTACs. These have demonstrated effective degradation of CDK4 and CDK6. nih.govnih.gov Interestingly, some studies have shown that both CRBN- and VHL-recruiting Palbociclib PROTACs can exhibit preferential degradation of CDK6 over CDK4. nih.gov
Inhibitor of Apoptosis Proteins (IAP): Novel PROTACs have been developed using ligands that bind to IAP E3 ligases. Palbociclib-based PROTACs incorporating a novel IAP-binder have been shown to effectively degrade both CDK4 and CDK6. nih.gov The development of hetero-PROTACs, which link ligands for two different E3 ligases (e.g., IAP and VHL or CRBN), is an emerging strategy to induce the degradation of the E3 ligases themselves. acs.org
The ability to mix and match different E3 ligase recruiters allows for the fine-tuning of the degrader's properties, potentially leading to improved efficacy and overcoming resistance mechanisms. nih.govnih.gov
Biomarker Identification and Validation for Preclinical Response
The identification of reliable biomarkers is crucial for predicting which patients are most likely to respond to Palbociclib and for monitoring treatment efficacy.
While hormone receptor (HR) positivity is a validated predictive factor for the benefit of CDK4/6 inhibitors, extensive research is ongoing to identify more specific biomarkers of sensitivity and resistance. aacrjournals.org
| Biomarker Category | Potential Biomarkers | Association with Palbociclib Sensitivity/Resistance |
| Cell Cycle Regulation | Retinoblastoma (RB1) protein | Loss of RB1 function is a key mechanism of resistance. nih.govascopubs.org |
| Cyclin E1 (CCNE1) | High expression levels are associated with resistance. ascopubs.orgnih.gov | |
| Cyclin D1 (CCND1) | While a direct target, its predictive value in clinical trials is not consistently demonstrated. nih.govascopubs.org | |
| p16 (CDKN2A) | Loss of p16 has not shown significant predictive value in large clinical trials. amegroups.org | |
| Signaling Pathways | FGFR1 amplification | Associated with resistance to CDK4/6 inhibitors. amegroups.org |
| PIK3CA mutations | Not consistently shown to be predictive of response. ascopubs.org | |
| Proliferation Markers | Ki67 | High baseline levels have been associated with a worse prognosis, but its predictive value for Palbociclib benefit is not established. aacrjournals.orgnih.gov |
| Gene Expression Signatures | 11-gene classifier | An 11-gene signature that predicts CDK4 phosphorylation status has been shown to identify tumors unlikely to respond. embopress.org |
A key finding is that high levels of Cyclin E1 (CCNE1) transcript are a confirmed biomarker of resistance to the combination of letrozole (B1683767) and Palbociclib. nih.gov Conversely, the loss of the retinoblastoma (RB1) tumor suppressor, a direct substrate of CDK4/6, is a well-established mechanism of resistance. ascopubs.orgamegroups.org
Pharmacodynamic biomarkers are used to confirm that a drug is interacting with its target and having a biological effect. For Palbociclib, these markers are crucial for assessing target engagement in clinical trials. ascopubs.org
| Biomarker | Method of Measurement | Indication of Target Engagement |
| Phosphorylated RB (pRb) | Immunohistochemistry (IHC) in tissue samples | Reduced levels indicate successful inhibition of CDK4/6 activity. ascopubs.orgnih.gov |
| Ki67 | IHC in tissue samples | A decrease in this proliferation marker indicates cell cycle arrest. nih.govnih.gov |
| Thymidine Kinase 1 (TK1) | Enzyme activity assay in serum | Reduced serum TK1 activity is a non-invasive marker of G1 arrest and target engagement. ascopubs.orgnih.gov |
| [18F]-fluorothymidine (FLT)-PET | PET imaging | Reduced uptake indicates decreased DNA synthesis and cell proliferation. ascopubs.org |
Studies have shown that Palbociclib exposure significantly correlates with the reduction of pRb, Ki67, and TK1. nih.gov Serum TK1 is a particularly promising non-invasive biomarker, with high baseline levels and smaller on-treatment reductions being associated with a shorter progression-free survival. nih.govnih.gov
Research into Potential Off-Target Interactions and Alternative Mechanisms
While Palbociclib is a selective inhibitor of CDK4 and CDK6, research has explored potential off-target effects and alternative mechanisms of action, particularly in comparison to other CDK4/6 inhibitors like abemaciclib (B560072).
Palbociclib is primarily metabolized by the liver enzyme CYP3A4 and the sulfotransferase SULT2A1. wikipedia.orguspharmacist.com Consequently, its plasma concentration can be significantly affected by co-administration with strong inhibitors or inducers of CYP3A4. truemeds.innortherncanceralliance.nhs.uk For example, strong CYP3A inhibitors like ketoconazole (B1673606) can increase Palbociclib exposure, while strong inducers like rifampin can decrease it. truemeds.in
In contrast to abemaciclib, which has shown some activity against other kinases at higher concentrations, Palbociclib is highly selective for CDK4 and CDK6. nih.govnih.gov Abemaciclib has demonstrated the ability to induce cell death in RB-deficient cell lines at higher concentrations, an effect not observed with Palbociclib and thought to be due to off-target effects on kinases like casein kinase and DYRK/HIPK kinases. nih.gov However, in vivo studies suggest that the clinically relevant antitumor activity of both abemaciclib and Palbociclib is largely dependent on the presence of a functional RB protein. nih.gov
There is also emerging research into the immunomodulatory effects of CDK4/6 inhibitors. Inhibition of CDK4/6 has been shown to increase T-cell activation, suggesting a potential synergistic effect when combined with immunotherapy agents like anti-PD-1 antibodies. amegroups.org
Considerations for Overcoming Resistance in Preclinical Models
The development of resistance to CDK4/6 inhibitors like Palbociclib is a significant clinical challenge. Preclinical research has identified several mechanisms of resistance and is actively exploring strategies to overcome them.
One of the primary mechanisms of both intrinsic and acquired resistance is the loss or functional inactivation of the Retinoblastoma (RB1) protein, the key downstream target of the CDK4/6-cyclin D complex. nih.gov Since Palbociclib's efficacy relies on a functional RB1 protein, its absence renders the drug ineffective. nih.govnih.gov
Other identified resistance pathways include:
Upregulation of the ABCB1 Transporter: Overexpression of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter can lead to resistance by actively effluxing Palbociclib from cancer cells. nih.gov Studies have shown that this resistance can be reversed in vitro by using an ABCB1 inhibitor, such as verapamil, which restores the cytotoxic efficacy of Palbociclib. nih.gov
Androgen Receptor (AR) Signaling: In some breast cancer models, prolonged exposure to Palbociclib leads to an increase in AR expression and signaling. ijbs.com This activation can drive cell cycle progression independent of the CDK4/6 pathway. The combination of Palbociclib with an AR antagonist, such as Enzalutamide (B1683756), has been shown to re-sensitize resistant cells to Palbociclib both in vitro and in vivo. ijbs.comnih.gov
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell proliferation. These include the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways. nih.gov Preclinical studies suggest that combining Palbociclib with inhibitors of these pathways, such as the MEK1/2 inhibitor Selumetinib or AKT inhibitors like Ipatasertib, can effectively inhibit the growth of resistant cells. nih.gov Similarly, amplification of the FGFR1 gene can activate these pathways, and combining Palbociclib with an FGFR inhibitor has shown promise in eliminating resistance. nih.gov
Overexpression of CDK6: An acquired resistance mechanism can involve the specific overexpression of CDK6. unmc.edu To address this, a CDK6-selective proteolysis-targeting chimera (PROTAC) has been developed. In preclinical models, combining a CDK4/6 inhibitor with this PROTAC synergistically inhibited the growth of resistant breast cancer cells by promoting the degradation of the overexpressed CDK6 protein. unmc.edu
These findings highlight a range of strategies being investigated in preclinical settings to circumvent or reverse resistance to N-Methyl Palbociclib Hydrochloride, often involving combination therapies that target the specific escape mechanisms employed by the cancer cells.
Research Findings on this compound
| Area of Research | Key Finding | Model System | Associated Molecules | Reference |
|---|---|---|---|---|
| CDK-Independent Activity | Induces apoptosis and autophagy via inhibition of PP5 and activation of AMPK, independent of CDK4/6. | Hepatocellular Carcinoma (HCC) cell lines and xenografts | PP5, AMPK | nih.govnih.govresearchgate.net |
| Secondary Target Profile | Highly selective for CDK4/6 with minimal activity against other kinases like CDK1/2/5 and EGFR. | Cell-free assays | CDK4, CDK6 | selleckchem.com |
| RNA Binding | Binds to HIV-1 TAR RNA with high affinity, an activity that can be decoupled from kinase inhibition. | Biochemical assays | HIV-1 TAR RNA | biorxiv.org |
| Resistance Mechanisms | Loss of RB1 protein function is a key mechanism of intrinsic and acquired resistance. | Human liver cancer cell lines | RB1 | nih.gov |
| Overcoming Resistance | Inhibition of the ABCB1 transporter can reverse resistance. | ABCB1-overexpressing cancer cell lines | ABCB1, Verapamil | nih.gov |
| Overcoming Resistance | Blockade of the Androgen Receptor (AR) can re-sensitize resistant cells. | Palbociclib-resistant breast cancer cells (in vitro & in vivo) | AR, Enzalutamide | ijbs.com |
| Overcoming Resistance | A CDK6-selective PROTAC can overcome resistance caused by CDK6 overexpression. | CDK4/6 inhibitor-resistant breast cancer cell lines | CDK6, PROTAC | unmc.edu |
| Overcoming Resistance | Inhibition of bypass pathways (e.g., MEK, AKT, FGFR) can restore sensitivity. | Resistant breast cancer cells | MEK1/2, AKT, FGFR1 | nih.gov |
Q & A
Q. What is the mechanism of action of N-Methyl Palbociclib Hydrochloride, and how are its inhibitory effects quantified in vitro?
this compound selectively inhibits cyclin-dependent kinases CDK4 and CDK6, which regulate cell cycle progression from G1 to S phase. Its inhibitory potency is quantified using IC50 values, determined via kinase assays with recombinant CDK4/cyclin D1 and CDK6/cyclin D2 complexes. Reported IC50 values are 11 nM (CDK4) and 16 nM (CDK6) in enzymatic assays . Researchers should use ATP concentrations approximating physiological levels (e.g., 1–10 μM) to ensure relevance to cellular conditions. Dose-response curves should include at least six concentrations tested in triplicate, with staurosporine or flavopiridol as positive controls .
Q. What experimental design considerations are critical for in vitro studies using this compound?
- Cell lines : Use hormone receptor-positive (HR+) breast cancer models (e.g., MCF-7, T47D) due to CDK4/6 dependency .
- Dosing : Pre-treat cells for 24 hours prior to synchronization to ensure G1-phase arrest. Typical working concentrations range from 10 nM to 1 μM .
- Controls : Include vehicle controls (e.g., DMSO at ≤0.1% v/v) and validate target engagement via Rb phosphorylation (Ser780/Ser807/Ser811) by western blot .
Q. How is this compound administered in preclinical in vivo models, and what pharmacokinetic parameters should be monitored?
In murine xenograft models, the compound is administered orally via gavage in sodium lactate buffer (50 mmol/L, pH 4.0) at doses of 50–150 mg/kg/day . Tumor fragments (~30 mg) are implanted subcutaneously, and treatment begins when tumors reach 100–150 mg. Monitor plasma exposure using LC-MS/MS to calculate AUC (area under the curve) and half-life. Tissue distribution studies should assess brain penetration, as CDK4/6 inhibitors may have limited blood-brain barrier permeability .
Advanced Research Questions
Q. How should researchers address discrepancies in reported IC50 values across studies?
Variations in IC50 values (e.g., 9–16 nM for CDK4/6) may arise from differences in assay conditions (ATP concentration, enzyme sources). To reconcile
Q. What strategies are recommended for combining this compound with other therapies in cancer research?
- Hormonal agents : Combine with letrozole or fulvestrant in HR+ breast cancer models to mimic clinical synergy .
- Immunotherapies : Co-administer with PD-1/PD-L1 inhibitors (e.g., sasanlimab) in renal cell carcinoma models, as seen in Phase II trials .
- Dose optimization : Use factorial experimental designs to identify synergistic vs. additive effects, with Bliss independence or Chou-Talalay analyses .
Q. How can researchers investigate resistance mechanisms to this compound?
- Genomic profiling : Perform RNA-seq on resistant cell lines to identify upregulated pathways (e.g., CDK2, PI3K/AKT).
- CRISPR screens : Target candidate genes (e.g., CCNE1, RB1) to validate their roles in resistance .
- Proteomic analysis : Use phospho-kinase arrays to detect bypass signaling activation .
Q. What methodologies are used to study the pharmacokinetics of deuterated analogs like Palbociclib-d8 hydrochloride?
Deuterated analogs enable precise tracking of drug metabolism via mass spectrometry. Key steps:
Q. How should preclinical studies comply with NIH guidelines for rigor and reproducibility?
- Statistical power : Use ≥8 animals per treatment group to detect a 50% tumor growth inhibition (α = 0.05, β = 0.2) .
- Blinding : Randomize treatment assignments and blind investigators during data collection.
- Data reporting : Include detailed methods for compound formulation, storage (-20°C for ≤3 years in powder form), and stability in solvents .
Q. What are the solubility challenges of this compound, and how can they be mitigated?
The compound has limited aqueous solubility (30 mg/mL in water) but dissolves in DMSO (3 mg/mL). For in vivo use:
Q. How can researchers identify predictive biomarkers for this compound responsiveness?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
